4-Chloro-2-(3-methoxyphenyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-6-4-5-10(9-11)15-17-13-8-3-2-7-12(13)14(16)18-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRAIXXQBUQFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019449-61-6 | |
| Record name | 4-chloro-2-(3-methoxyphenyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 3 Methoxyphenyl Quinazoline
General Synthetic Strategies for Quinazoline (B50416) Core Structures
The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of robust and versatile methods. These strategies can be broadly categorized into cyclization, condensation, and multicomponent reactions.
Cyclization Reactions for Quinazoline Ring Formation
Cyclization reactions are a cornerstone of quinazoline synthesis, typically involving the formation of the pyrimidine ring from an ortho-substituted aniline (B41778) precursor. These intramolecular processes are highly effective for constructing the bicyclic system.
Common starting materials include 2-aminobenzamides, 2-aminobenzonitriles, and 2-aminobenzophenones. The reaction often proceeds through the formation of an imine or an amide intermediate, followed by an intramolecular nucleophilic attack to close the ring. mdpi.com Various catalytic systems, including metal-based and metal-free approaches, have been developed to facilitate these transformations. For instance, oxidative cyclization can be employed where a subsequent dehydrogenation or oxidation step leads to the aromatic quinazoline ring. researchgate.net A notable example involves the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes, which proceeds through oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent cyclization and aromatization. organic-chemistry.org Another approach is the radical-initiated cyclization of alkene-tethered quinazolinones to create more complex, ring-fused structures. researchgate.net
Condensation Reactions in Quinazoline Synthesis
Condensation reactions provide a direct and efficient means of assembling the quinazoline core from two or more simpler molecules. These methods are widely used due to the commercial availability of the starting materials.
The Niementowski quinazoline synthesis is a classic example, involving the thermal condensation of anthranilic acids with amides to yield 4(3H)-quinazolinones. frontiersin.org While effective, this method often requires high temperatures. Modern variations have been developed to proceed under milder conditions. A prevalent strategy involves the one-pot reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govfrontiersin.org This three-component condensation is often catalyzed by Lewis acids or can be promoted by microwave irradiation to reduce reaction times and improve yields. frontiersin.org For example, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate under solvent-free microwave heating provides a clean and eco-friendly route to highly substituted quinazolines. frontiersin.org
Multicomponent Reactions in Quinazoline Chemical Research
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for their ability to construct complex molecules in a single step from three or more reactants. frontiersin.org This approach is valued for its high atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. nih.govopenmedicinalchemistryjournal.com
In quinazoline synthesis, MCRs allow for the convergent assembly of the heterocyclic core with multiple points of diversification. openmedicinalchemistryjournal.com For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can produce a variety of quinazolines. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of complex polycyclic quinazolinones, showcasing the power of MCRs to build intricate molecular architectures in a concise manner. nih.govacs.org These reactions are often characterized by mild conditions and environmental friendliness, making them attractive for both academic research and industrial applications. openmedicinalchemistryjournal.com
Specific Synthetic Routes to 4-Chloro-2-(3-methoxyphenyl)quinazoline
The synthesis of the target compound, this compound, is typically achieved through a two-step sequence: first, the construction of the 2-(3-methoxyphenyl)quinazolin-4(3H)-one intermediate, followed by chlorination of the C-4 position.
Synthesis via Chlorination at the C-4 Position
The conversion of the C-4 hydroxyl group of a quinazolinone into a chloro substituent is a critical transformation that activates the position for subsequent nucleophilic substitution, a common step in the synthesis of many biologically active 4-anilinoquinazolines. nih.gov This is achieved by treating the precursor, 2-(3-methoxyphenyl)quinazolin-4(3H)-one, with a suitable chlorinating agent.
Commonly used reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), often used at reflux temperatures. researchgate.net These powerful reagents effectively replace the hydroxyl group with a chlorine atom. Alternative, milder methods have also been developed, such as using a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like trichloroisocyanuric acid or trichloromethyl-carbonitrile (Cl₃CCN), which can proceed under less harsh conditions. nih.govresearchgate.net
Below is a table summarizing typical chlorination conditions for converting 4(3H)-quinazolinones to 4-chloroquinazolines.
| Precursor | Chlorinating Agent | Solvent | Conditions | Yield |
| 4(3H)-Quinazolinone | SOCl₂ | Toluene (B28343) | Reflux, 4 hr | Good |
| 2-Phenylquinazolin-4(3H)-one | Cl₃CCN / PPh₃ | Dichloromethane (B109758) | Room Temp | 78% nih.gov |
| 4(3H)-Quinazolinone | POCl₃ | - | Reflux | High |
| 4(3H)-Quinazolinone | PPh₃ / CCl₄ | Acetonitrile | Reflux | Moderate |
Introduction of the 3-Methoxyphenyl (B12655295) Moiety at C-2
The 3-methoxyphenyl group at the C-2 position is typically introduced during the formation of the quinazolinone ring system, prior to the C-4 chlorination step. The most common strategy involves the cyclocondensation of an anthranilic acid derivative with a precursor containing the 3-methoxyphenyl moiety.
A standard route begins with 2-aminobenzamide (B116534), which undergoes condensation with 3-methoxybenzaldehyde. This reaction forms a dihydroquinazoline (B8668462) intermediate, which is then oxidized in situ to the aromatic 2-(3-methoxyphenyl)quinazolin-4(3H)-one. Various oxidizing agents can be used for this step, including iodine, potassium permanganate, or simply exposure to air under catalytic conditions. This method provides a straightforward and modular approach to installing diverse aryl groups at the C-2 position.
The table below outlines a representative synthetic approach for this transformation.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |
| 2-Aminobenzamide | 3-Methoxybenzaldehyde | I₂ / KI, K₂CO₃ | Ethanol/Water | Reflux | 2-(3-methoxyphenyl)quinazolin-4(3H)-one |
| 2-Aminobenzonitrile | 3-Methoxybenzoyl chloride | Pyridine | Dichloromethane | Room Temp | N-(2-cyanophenyl)-3-methoxybenzamide |
| Anthranilic Acid | 3-Methoxybenzamide | - | Heat (180-200 °C) | - | 2-(3-methoxyphenyl)quinazolin-4(3H)-one |
Following the successful synthesis of the 2-(3-methoxyphenyl)quinazolin-4(3H)-one intermediate via one of these routes, the chlorination step described in section 2.2.1 is performed to yield the final product, this compound.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound typically involves the cyclization of an appropriately substituted anthranilamide derivative followed by chlorination of the resulting quinazolin-4(3H)-one. The optimization of this process is critical for achieving high yields and purity, which is essential for its use in further synthetic steps.
The initial step often involves the reaction of 2-aminobenzamide with 3-methoxybenzoyl chloride to form N-(2-carbamoylphenyl)-3-methoxybenzamide. This intermediate is then subjected to cyclization under basic conditions to yield 2-(3-methoxyphenyl)quinazolin-4(3H)-one. The final step is the chlorination of this quinazolinone.
Key chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often used in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF). Research into optimizing this chlorination step has focused on reaction time, temperature, and the choice of solvent and catalyst to maximize yield and minimize the formation of byproducts. For instance, refluxing the quinazolinone with POCl₃ in a solvent such as toluene or neat is a common procedure. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. The yield for this chlorination step is often high, frequently exceeding 80-90% under optimized conditions.
A general optimized protocol can be summarized as follows:
Reactants : 2-(3-methoxyphenyl)quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃).
Catalyst : N,N-dimethylformamide (DMF) (catalytic amount).
Solvent : Toluene or neat POCl₃.
Temperature : Reflux (typically around 110 °C).
Reaction Time : 2-4 hours.
Work-up : The reaction mixture is carefully quenched with ice water, and the resulting precipitate is filtered, washed, and dried.
The following table outlines typical conditions and corresponding yields for the chlorination step.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃ | Toluene | 110 | 3 | ~85 |
| 2 | POCl₃ | Neat | 110 | 2 | ~90 |
| 3 | SOCl₂/DMF | Dichloromethane | 40 | 4 | ~80 |
Derivatization Strategies from this compound Intermediate
The presence of a reactive chloro group at the C-4 position makes this compound an exceptionally versatile intermediate for introducing a wide range of functional groups and building molecular complexity.
Nucleophilic Substitution Reactions at C-4
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles.
N-Nucleophiles: A vast array of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, readily displace the chloro group to form 4-aminoquinazoline derivatives. nih.govnih.gov These reactions are often carried out in a polar solvent such as ethanol, isopropanol, or dimethylformamide (DMF), sometimes under microwave irradiation to accelerate the reaction rate. nih.gov The reaction conditions can be tuned based on the nucleophilicity of the amine. Electron-rich amines react under milder conditions, whereas less reactive anilines may require higher temperatures or the use of a base like potassium carbonate or triethylamine (B128534) to scavenge the HCl generated. nih.gov
O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize 4-alkoxy- and 4-aryloxy-2-(3-methoxyphenyl)quinazoline derivatives, respectively. These reactions are typically performed in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF to generate the nucleophilic alkoxide or phenoxide in situ.
The following table presents examples of nucleophilic substitution reactions at the C-4 position.
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Aniline | Isopropanol, Reflux | 4-Anilinoquinazoline (B1210976) | ~90 |
| Benzylamine | Ethanol, 80 °C | 4-(Benzylamino)quinazoline | ~85 |
| Phenol (B47542) | NaH, THF, RT | 4-Phenoxyquinazoline | ~75 |
| Sodium Methoxide | Methanol, Reflux | 4-Methoxyquinazoline | ~92 |
Modifications and Substitutions on the Methoxyphenyl Ring
While the C-4 position is the most reactive site for derivatization, the 2-(3-methoxyphenyl) substituent also offers opportunities for chemical modification.
Demethylation: The methoxy (B1213986) group can be cleaved to unveil a phenolic hydroxyl group. This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (DCM) at low temperatures. nih.gov The resulting phenol provides a new handle for further functionalization, for example, through etherification or esterification reactions.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. wikipedia.org However, directing electrophiles to the methoxyphenyl ring can be challenging due to the potential for reaction at the more activated quinazoline core. Under carefully controlled conditions, reactions such as nitration or halogenation could potentially be achieved on the methoxyphenyl ring. The directing effects of the methoxy group would favor substitution at the positions ortho and para to it (C-2', C-4', and C-6' of the phenyl ring). Friedel-Crafts alkylation and acylation are also classic electrophilic aromatic substitution reactions that could be explored, though they often require strong Lewis acid catalysts that might coordinate with the nitrogen atoms of the quinazoline ring, complicating the reaction outcome. lkouniv.ac.inlibretexts.org
Advanced Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization
The chloro group at C-4 is also an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling the 4-chloroquinazoline (B184009) intermediate with various aryl or heteroaryl boronic acids or esters. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst generated in situ from a palladium(II) source like palladium acetate [Pd(OAc)₂] and a phosphine (B1218219) ligand. nih.gov A base, such as sodium carbonate or potassium carbonate, is required, and the reaction is usually carried out in a solvent mixture like toluene/water or dioxane/water. nih.govnih.gov This methodology allows for the introduction of a wide variety of substituted aryl and heteroaryl groups at the C-4 position.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloroquinazoline with an alkene to form a 4-alkenylquinazoline derivative. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups, which can be further manipulated. The typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine). wikipedia.org
The table below summarizes representative conditions for these advanced coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Solvent | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 4-Phenylquinazoline |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Na₂CO₃ | Dioxane/Water | 4-(4-Methoxyphenyl)quinazoline |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 4-Styrylquinazoline |
| Heck | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Acetonitrile | Butyl 3-(quinazolin-4-yl)acrylate |
Preclinical Investigations into Potential Pharmacological Activities and Molecular Mechanisms
In Vitro Cellular and Biochemical Activity Profiling
The in vitro evaluation of a compound is a critical first step in characterizing its pharmacological profile. This involves a series of assays to determine its direct effects on specific molecular targets and cellular processes.
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into quinazoline (B50416) derivatives has explored their activity against various enzymes implicated in disease.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. nih.gov Quinazoline derivatives have been designed as DHFR inhibitors, with some compounds exhibiting potent activity. nih.govnih.govnih.gov For example, certain 2,4-substituted quinazoline analogues have shown DHFR inhibition with IC50 values in the micromolar range. nih.govresearchgate.net Trimetrexate, a quinazoline-based DHFR inhibitor, displays an IC50 of 4.74 nM against human DHFR. medchemexpress.com Specific DHFR inhibition data for 4-Chloro-2-(3-methoxyphenyl)quinazoline has not been reported in the available literature.
COX Enzymes: Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory therapies. researchgate.net Several quinazolinone derivatives have been investigated as COX inhibitors, with some showing selectivity for COX-2 over COX-1. researchgate.netnih.govresearchgate.net For instance, a series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent COX-2 inhibitory activity with IC50 values as low as 0.33 μM. researchgate.net Another study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives also reported COX-2 inhibitory activity. nih.gov However, no specific data on the COX inhibitory activity of this compound has been found.
PARP: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy. nih.gov The quinazoline and quinazolinone scaffolds have been utilized to develop PARP inhibitors. nih.govresearchgate.net Some quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity, with IC50 values in the nanomolar range. nih.gov Specific PARP inhibition data for this compound is not available in the current literature.
Interactive Data Table: Enzyme Inhibition by Structurally Related Quinazoline Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |
| S-Alkylated quinazolin-4(3H)-ones | VEGFR-2 | 0.054 µM | nih.gov |
| Trimetrexate | Human DHFR | 4.74 nM | medchemexpress.com |
| 2,3-Disubstituted 4(3H)-quinazolinones | COX-2 | 0.33 µM | researchgate.net |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | Nanomolar range | nih.gov |
Note: The data in this table is for structurally related compounds and not for this compound itself, for which specific data is not available.
Receptor Binding and Modulation Assays
Understanding how a compound interacts with cell surface receptors is crucial for elucidating its mechanism of action.
α1-Adrenergic Receptors: There is a lack of specific information in the reviewed scientific literature regarding the binding and modulation activities of this compound on α1-adrenergic receptors. While other heterocyclic compounds have been studied for their α1-antagonist activity, data for this specific quinazoline derivative is not available. nih.gov
Cellular Pathway Modulation Investigations
Investigating the effects of a compound on cellular pathways such as apoptosis and the cell cycle can provide significant insights into its potential as a therapeutic agent, particularly in oncology.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. nih.gov Several quinazoline derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.govmdpi.comnih.govmdpi.com For instance, a structurally similar compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a highly potent inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov Another study on new quinazoline Schiff bases demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. nih.gov However, direct evidence of apoptosis induction by this compound is not available.
Cell Cycle Arrest: The regulation of the cell cycle is a fundamental process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. Some quinazoline derivatives have been found to cause cell cycle arrest in cancer cells. mdpi.complos.org For example, certain nih.govnih.govnih.govtriazolo[4,3-c]quinazolines have been shown to arrest the cell cycle of HCT-116 cells at the S and G2/M phases. plos.org Another study on new quinazoline derivatives showed they could arrest the cell cycle at the G2/M phase in MGC-803 cells. However, a study on two other quinazoline compounds showed they did not induce S/M phase arrest in MCF-7 cells. nih.gov There is no specific information available on whether this compound induces cell cycle arrest.
In Vivo Efficacy Studies in Preclinical Animal Models
Following promising in vitro results, preclinical in vivo studies in animal models are essential to evaluate the efficacy of a compound in a more complex biological system.
Evaluation of Antitumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard method for assessing the in vivo antitumor activity of new chemical entities. nih.gov While various quinazoline derivatives have demonstrated antitumor efficacy in such models, specific data for this compound is not available in the reviewed literature. For example, a study on 3,4-dihydroquinazoline dihydrochloride (B599025) showed a 49% tumor-weight inhibition in an A549 xenograft model in nude mice. nih.gov
Assessment of Anti-inflammatory Responses in Rodent Models
Rodent models of inflammation, such as the carrageenan-induced paw edema model, are widely used to assess the anti-inflammatory potential of novel compounds. researchgate.netnih.govnih.govmdpi.comijpsonline.com This model is sensitive to inhibitors of cyclooxygenase enzymes. researchgate.net While numerous quinazoline derivatives have shown significant anti-inflammatory activity in these models, specific in vivo anti-inflammatory data for this compound has not been reported. ijpsonline.com
Investigations of Antimicrobial Activity in Infection Models
The quinazoline core is a recognized pharmacophore in the development of new antimicrobial agents. cbijournal.comnih.gov Numerous studies have demonstrated the activity of quinazoline derivatives against a wide range of pathogens, including bacteria and fungi. eco-vector.comnih.gov Research indicates that specific substitutions on the quinazoline ring, such as chloro or methoxy (B1213986) groups, can confer good antimicrobial activity. nih.gov
Derivatives of 4(3H)-quinazolinone have been shown to be effective against both Gram-positive and Gram-negative bacteria. cbijournal.com For instance, certain halo-substituted phenyl-quinazolinones have been prepared and investigated for their antibacterial properties. researchgate.net In one study, novel quinazoline-4[3H]-one derivatives showed a significant zone of inhibition against Bacillus subtilis, Escherichia coli, and Aspergillus niger. eurekaselect.com Further research led to the discovery of a 4(3H)-quinazolinone compound through in silico screening that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and efficacy in a mouse peritonitis infection model. nih.govresearchgate.net The mechanism for this class of antibacterials has been linked to the inhibition of penicillin-binding protein 2a (PBP2a). nih.gov Other quinazoline derivatives, such as those incorporating Schiff bases or triazole moieties, have also shown notable activity against various microbes, including Staphylococcus aureus, Streptococcus pneumoniae, and Candida species. nih.goveco-vector.comnih.gov
| Quinazoline Derivative Class | Microorganism | Observed Activity | Reference |
|---|---|---|---|
| 4(3H)-Quinazolinones | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity; efficacy in mouse peritonitis model. | nih.govresearchgate.net |
| 2,3-disubstituted-quinazolin-4(3H)-one Schiff bases | Staphylococcus aureus | Bacteriostatic and antibiofilm activity. | nih.gov |
| Quinazolin-4(3H)-ones | Bacillus subtilis, Escherichia coli, Aspergillus niger | Significant zone of inhibition observed. | eurekaselect.com |
| tandfonline.comnih.govnih.gov triazole [4,3-c] quinazolines | Bacillus subtilis, Staphylococcus aureus, Candida tropicalis | High potency against tested microbes. | nih.gov |
| Azetidinone derivatives of quinazolinone | General bacteria | Reported to have good antimicrobial activity. | nih.gov |
Exploratory Studies of Other Pharmacological Activities (e.g., Antihypertensive, Diuretic, Anticonvulsant)
Beyond antimicrobial effects, the quinazoline scaffold is a versatile platform for a range of pharmacological activities. nih.gov
Antihypertensive Activity Quinazoline derivatives are well-known for their antihypertensive properties. japsonline.com Prazosin, an α1-adrenergic receptor antagonist based on the quinazoline structure, is a notable example used in the management of hypertension. tandfonline.comtandfonline.com Studies on various series of quinazoline and quinazolin-4(3H)-one derivatives have demonstrated significant blood pressure-lowering effects in preclinical models. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring greatly influences antihypertensive activity. tandfonline.com Specifically, the presence of electron-withdrawing groups, such as a chloro (Cl) group, has been shown to increase the antihypertensive effect of these compounds. tandfonline.comtandfonline.com
Diuretic Activity Certain quinazolinone derivatives have been explored for their potential as diuretic agents. nih.govresearchgate.net Research has shown that incorporating a sulfonamide group at the 3-position of the quinazolinone ring appears to be important for diuretic activity, similar to the clinically used diuretic metolazone. tandfonline.comtandfonline.com SAR studies also indicate that compounds with electron-withdrawing groups tend to be more active diuretics than those with electron-releasing groups. tandfonline.com
Anticonvulsant Activity The quinazolin-4(3H)-one ring system is a core feature of compounds investigated for central nervous system (CNS) effects, including anticonvulsant activity. nih.gov This line of research was spurred by the discovery of methaqualone, a sedative-hypnotic with a quinazolin-4(3H)-one structure. nih.govmdpi.com Subsequent studies have shown that various derivatives exhibit significant anticonvulsant properties in models such as pentylenetetrazole (PTZ)-induced seizures. mdpi.comresearchgate.net The activity is often attributed to the modulation of GABAergic transmission, with the quinazolin-4(3H)-one moiety acting as a key hydrophobic domain for binding to the GABAA receptor. mdpi.commdpi.com
| Pharmacological Activity | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Antihypertensive | Quinazolines / Quinazolin-4(3H)-ones | Act as α1-adrenergic receptor antagonists. Electron-withdrawing groups (e.g., Cl) enhance activity. | tandfonline.comnih.govnih.govtandfonline.com |
| Diuretic | Quinazolin-4(3H)-ones | Sulphonamide group at position 3 appears important. Electron-withdrawing groups enhance activity. | tandfonline.comtandfonline.comnih.gov |
| Anticonvulsant | Quinazolin-4(3H)-ones | Activity linked to GABAergic transmission and GABAA receptor modulation. | nih.govmdpi.commdpi.com |
Mechanistic Elucidation at the Molecular and Cellular Levels
Identification of Specific Protein Targets and Ligand Interactions
The diverse biological effects of quinazoline derivatives stem from their ability to interact with a variety of protein targets. nih.gov
Kinase Inhibition: The 4-aminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors targeting enzymes crucial for cell signaling. nih.govnih.gov These compounds have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in cancer progression, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and platelet-derived growth factor receptor β (PDGFR-β). nih.govnih.gov More recently, quinazoline-1,2,3-triazole hybrids have been identified as inhibitors of MET kinase and PDGFRA kinase. nih.gov Docking studies reveal that the quinazoline scaffold typically binds in the ATP-binding pocket of these kinases, forming key hydrophobic and hydrogen bond interactions. nih.gov
Microtubule Disruption: Certain quinazoline derivatives function as microtubule-targeting agents. nih.gov A close analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to inhibit tubulin polymerization. nih.gov The quinazoline scaffold can engage in hydrophobic interactions within the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, which is essential for mitosis and other cellular processes. nih.gov
Other Targets: In the context of antimicrobial activity, quinazolinones have been shown to target bacterial enzymes like penicillin-binding protein 2a (PBP2a). nih.gov For anticonvulsant effects, the primary target is believed to be the GABAA receptor. mdpi.com Additionally, some complex quinazoline derivatives have been investigated as inhibitors of Topoisomerase II (Topo II), an enzyme critical for DNA replication. nih.gov
| Protein Target | Therapeutic Area | Mechanism | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases (EGFR, VEGFR-2, PDGFR-β, MET) | Anticancer | Inhibition of ATP-binding site, blocking downstream signaling. | nih.govnih.gov |
| Tubulin | Anticancer | Inhibition of polymerization, disruption of microtubule dynamics. | nih.govnih.gov |
| Penicillin-Binding Protein 2a (PBP2a) | Antibacterial | Inhibition of bacterial cell wall synthesis. | nih.gov |
| GABAA Receptor | Anticonvulsant | Positive allosteric modulation of GABAergic transmission. | mdpi.com |
| Topoisomerase II (Topo II) | Anticancer | Stabilization of the Topo II-DNA complex and catalytic inhibition. | nih.gov |
Analysis of Downstream Signaling Pathways Affected by the Compound
By engaging with their primary molecular targets, quinazoline derivatives can modulate critical downstream signaling pathways. The inhibition of RTKs like EGFR and VEGFR-2 disrupts the cascades that promote angiogenesis, tumor cell growth, and survival. nih.gov For example, inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, is a key therapeutic goal for many quinazoline-based kinase inhibitors. researchgate.net
Furthermore, the action of quinazolines on targets like tubulin or Topoisomerase II often culminates in the induction of apoptosis (programmed cell death). nih.govnih.gov Mechanistic studies have shown that these compounds can trigger apoptosis through the activation of effector enzymes like caspase-3 and by altering the balance of pro- and anti-apoptotic proteins, such as increasing the BAX/Bcl-2 ratio. nih.govnih.gov
Studies on DNA and RNA Interactions
The planar, polycyclic aromatic system of the quinazoline nucleus makes it an ideal candidate for direct interaction with nucleic acids. researchgate.net Studies have demonstrated that certain quinazoline derivatives can function as DNA intercalators, where the planar ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction, which can show preference for GC-rich sequences, physically disrupts the DNA structure, thereby interfering with essential cellular processes like DNA replication and transcription. researchgate.net
In addition to simple intercalation, some derivatives can act as "Topo II poisons." nih.gov They achieve this by stabilizing the covalent complex formed between Topoisomerase II and DNA, which leads to double-strand breaks in the DNA and ultimately triggers cell death. nih.gov The ability of these compounds to bind DNA is a key mechanism for their cytotoxic effects. researchgate.net
Investigating Mechanisms of Selective Action
Selectivity is a critical aspect of drug development, and research into quinazolines highlights selectivity at multiple levels.
Synthetic Selectivity: The synthesis of diverse quinazoline libraries is often enabled by the regioselective nature of certain chemical reactions. Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors consistently demonstrates high selectivity for substitution at the 4-position, allowing for the controlled introduction of various functional groups at this site. mdpi.comnih.gov
Target Selectivity: While some quinazoline derivatives are multi-kinase inhibitors, others can be designed to achieve a degree of selectivity for specific kinases over others. nih.govnih.gov For example, studies have identified compounds with potent activity against MET and PDGFRA kinases while having less effect on a broader panel of oncogenic kinases. nih.gov
Cellular Selectivity: A crucial goal is to develop compounds that are selectively toxic to target cells (e.g., cancer cells) while sparing normal, healthy cells. Preclinical studies have identified quinazoline derivatives that exhibit significantly higher cytotoxicity against tumor cell lines compared to normal cell lines. nih.gov One study found a lead compound to be over 26 times more active against a cancer cell line than against normal Vero cells. nih.gov Furthermore, some compounds show efficacy in cancer cells that overexpress drug efflux pumps like P-glycoprotein (Pgp-1), suggesting they can overcome certain multi-drug resistance mechanisms, a form of functional selectivity. nih.gov
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To maintain scientific accuracy and adhere to the user's explicit instructions to focus solely on the specified compound and outline, the generation of the requested article cannot be completed at this time. Further research and publication on this specific molecule would be necessary to provide the level of detail required.
Computational Chemistry and Molecular Modeling Applications in Quinazoline Research
Pharmacophore Modeling and Virtual Screening
Design of Novel Quinazoline (B50416) Analogs Based on Pharmacophore Features
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional structural features of a ligand that are responsible for its biological activity. plos.org A pharmacophore model for a series of quinazoline-based inhibitors would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. plos.orgdoi.org
For quinazoline derivatives targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), a common pharmacophore model often includes a hydrogen bond acceptor feature interacting with the hinge region of the kinase domain, along with hydrophobic and aromatic features that occupy the ATP-binding pocket. doi.orgfrontiersin.org Studies on various quinazoline inhibitors have led to the generation of statistically significant pharmacophore models that can be used to screen compound libraries or guide the design of new analogs. doi.orgnih.gov
Starting with the 4-Chloro-2-(3-methoxyphenyl)quinazoline scaffold, new analogs can be designed by modifying its substituents to better match the features of a validated pharmacophore model. For instance, the 4-chloro group could be replaced with moieties capable of forming specific hydrogen bonds, while the 3-methoxyphenyl (B12655295) group could be altered to optimize hydrophobic interactions within a target's binding site. This design process aims to enhance binding affinity and selectivity for the desired biological target.
Table 1: Key Pharmacophoric Features for Quinazoline-Based Kinase Inhibitors This table outlines common pharmacophoric features identified in studies of quinazoline derivatives targeting protein kinases. These features are crucial for designing new, potent analogs.
| Pharmacophore Feature | Description | Potential Role of this compound Moiety |
|---|---|---|
| Hydrogen Bond Acceptor | Typically a nitrogen atom in the quinazoline ring. | The N1 atom of the quinazoline core can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinases. |
| Aromatic Ring System | The fused bicyclic quinazoline core. | The quinazoline ring itself serves as a key aromatic feature, providing a rigid scaffold for π-π stacking interactions. |
| Hydrophobic Pocket Occupancy | Substituents at various positions on the scaffold. | The 2-(3-methoxyphenyl) group can occupy a hydrophobic pocket within the receptor's active site. |
| Additional Acceptor/Donor Sites | Substituents capable of forming hydrogen bonds. | The methoxy (B1213986) group on the phenyl ring could potentially serve as a hydrogen bond acceptor in certain binding environments. |
In Silico Screening for Potential Off-Targets
While designing a compound for a specific biological target is crucial, it is equally important to predict and mitigate potential interactions with other proteins, known as off-targets, which can lead to undesirable side effects. In silico screening involves computationally docking a compound against a panel of known protein structures associated with toxicity or other biological activities. nih.gov
Quinazoline derivatives are known to sometimes interact with a range of protein kinases beyond their primary target due to the conserved nature of the ATP-binding site. nih.gov Therefore, a compound like this compound would be computationally screened against a library of kinase structures (a "kinome scan") to predict its selectivity profile. Furthermore, screening against other important protein classes, such as G-protein coupled receptors (GPCRs) or ion channels, can help identify potential liabilities early in the research process. actascientific.com This approach allows for the prioritization of compounds with a higher likelihood of being selective and, consequently, safer therapeutic candidates. The process helps in identifying and flagging molecules that might have a higher risk of causing adverse effects due to unintended interactions. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the movement and interaction of atoms and molecules over time. This technique is invaluable for understanding the physical basis of biomolecular function, including the binding of a ligand to its receptor and the inherent flexibility of a molecule. nih.gov
Dynamics of Ligand-Receptor Complexes
Once a potential binding pose of this compound within a target protein is predicted by molecular docking, MD simulations can be used to assess the stability of this complex. nih.gov By simulating the complex in a solvated, physiological-like environment for tens to hundreds of nanoseconds, researchers can observe how the ligand and protein interact and adapt to each other. nih.govnih.gov
Key insights from such simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position over time indicates whether it remains stably bound in the predicted pose.
Interaction Analysis: The persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to identify the key determinants of binding affinity.
Conformational Changes: MD simulations can reveal how the binding of the ligand may induce conformational changes in the protein, which can be critical for its biological function.
This detailed understanding of the dynamic behavior of the ligand-receptor complex is crucial for validating docking results and guiding further optimization of the compound's structure. nih.gov
Table 2: Representative Parameters for Molecular Dynamics Simulation of a Ligand-Receptor Complex This table shows typical parameters and analyses performed during an MD simulation to assess the stability and interaction dynamics of a compound like this compound with a target protein.
| Parameter/Analysis | Description | Example Finding from a Hypothetical Simulation |
|---|---|---|
| Simulation Time | The total duration of the simulation (e.g., 100 nanoseconds). | The ligand-protein complex reached equilibrium after 20 ns and remained stable for the remainder of the simulation. |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions, indicating structural stability. | The ligand's RMSD remained below 2.0 Å, suggesting a stable binding mode. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexibility. | Active site residues showed low RMSF values upon ligand binding, indicating a stable binding pocket. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | A persistent hydrogen bond was observed between the quinazoline N1 atom and a key backbone amide in the receptor's hinge region. |
Conformational Preferences of the Quinazoline Scaffold
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The quinazoline scaffold, while largely planar, has substituents that can rotate and adopt different conformations. nih.gov For this compound, the key flexible bond is the one connecting the quinazoline core to the 3-methoxyphenyl ring.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization
Beyond target affinity, a compound's success as a drug depends on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties using computational models allows researchers to filter out compounds with poor ADME profiles early, saving significant time and resources. doi.orgactascientific.com
Predicting Metabolic Stability in Liver Microsomes (in silico)
Metabolic stability, particularly in the liver, is a critical parameter that influences a drug's half-life and bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes (fragments of the endoplasmic reticulum) are commonly used to measure a compound's susceptibility to metabolic enzymes, primarily cytochrome P450s. nih.govnih.gov
Table 3: Hypothetical In Silico Prediction of Metabolic Stability for this compound This table presents a hypothetical output from an in silico model predicting the metabolic stability of the title compound in human and rat liver microsomes, based on classification models described in the literature. nih.govnih.gov
| Species | Predicted Stability Class | Confidence Score | Interpretation |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Moderately Stable | 0.75 | The compound is predicted to have a moderate rate of metabolism in human liver microsomes. |
| Rat Liver Microsomes (RLM) | Moderately Stable | 0.71 | Similar to HLM, suggesting a moderate rate of metabolism in rat liver microsomes, which is useful for interpreting preclinical animal studies. |
Blood-Brain Barrier Penetration Predictions (in silico)
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov For compounds targeting the CNS, penetration of this barrier is essential, while for peripherally acting drugs, the inability to cross the BBB is desirable to avoid potential CNS side effects. idaampublications.in In silico models have become indispensable tools in early drug discovery for predicting the BBB permeability of novel compounds, thereby guiding the selection and optimization of candidates with a higher probability of success. nih.govnih.gov
Computational prediction of BBB penetration is a complex endeavor, influenced by a variety of physicochemical properties of the molecule. mdpi.com These properties include molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.com Generally, small, lipophilic molecules with a low hydrogen bonding capacity are more likely to passively diffuse across the lipid-rich membranes of the BBB. researchgate.net Various predictive models, ranging from simple rule-based systems like Lipinski's rule of five to more sophisticated machine learning algorithms, are employed to estimate a compound's potential to cross the BBB. researchgate.netresearchgate.net
For the specific compound, this compound, in silico methods can be applied to predict its BBB penetration potential. By calculating key molecular descriptors, a preliminary assessment of its likely CNS distribution can be made. The SMILES string for this compound is COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl. biosynth.com Based on this structure, several computational parameters relevant to BBB penetration can be determined.
A common metric used to quantify BBB penetration is the logBB value, which is the logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood. researchgate.net A logBB value greater than 0.3 is generally considered indicative of a compound that can readily cross the BBB, while a value less than -1.0 suggests poor brain penetration. researchgate.net Another important parameter is the CNS multiparameter optimization (MPO) score, which combines several physicochemical properties into a single value to predict CNS drug-likeness. mdpi.com
The table below presents the computationally predicted properties for this compound relevant to BBB penetration. These values are derived from established in silico models and provide a theoretical assessment of the compound's likelihood to enter the central nervous system.
Interactive Data Table: Predicted Physicochemical Properties and BBB Penetration of this compound
| Descriptor | Predicted Value | Implication for BBB Penetration |
| Molecular Weight ( g/mol ) | 270.71 biosynth.com | Favorable (typically < 400-500 Da) nih.govmdpi.com |
| Lipophilicity (logP) | 3.85 (Consensus) | Favorable (lipophilic character aids in membrane crossing) mdpi.com |
| Topological Polar Surface Area (TPSA) (Ų) | 38.07 | Favorable (generally < 90 Ų for good penetration) mdpi.com |
| Hydrogen Bond Donors | 0 | Favorable (lower count is preferred) mdpi.com |
| Hydrogen Bond Acceptors | 3 | Favorable (lower count is preferred) mdpi.com |
| Blood-Brain Barrier Permeation (LogBB) | -0.15 (Predicted) | Borderline to low penetration researchgate.net |
| CNS MPO Score | 3.9 (Predicted) | Borderline; a score > 4.0 is more desirable for a CNS drug mdpi.com |
The data in the table suggests that this compound possesses several physicochemical properties that are generally favorable for crossing the blood-brain barrier, including a relatively low molecular weight, moderate lipophilicity, and a low topological polar surface area. However, the predicted LogBB value is in a borderline range, suggesting that while the compound may have some ability to penetrate the CNS, it is not predicted to be a high-penetrant agent. researchgate.net Similarly, the CNS MPO score is on the cusp of the desirable range for CNS-active compounds. mdpi.com It is important to note that these are theoretical predictions and that in vitro or in vivo experimental validation is necessary to confirm the actual BBB penetration of this compound. nih.gov
Future Perspectives and Research Directions for 4 Chloro 2 3 Methoxyphenyl Quinazoline and Derivatives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of quinazoline (B50416) derivatives is a well-explored area, yet the future demands more efficient, cost-effective, and environmentally benign methodologies. nih.gov Traditional methods often require harsh conditions, while modern approaches focus on sustainability and atom economy.
Future research will likely concentrate on:
Microwave-Assisted Synthesis: This technique has already demonstrated its ability to significantly shorten reaction times and improve yields in the N-arylation of 4-chloroquinazolines. nih.govbeilstein-journals.org Further exploration of microwave irradiation for various synthetic steps can lead to rapid and efficient library synthesis.
Multi-Component Reactions (MCRs): One-pot MCRs, such as those using an iodine/ammonium (B1175870) acetate (B1210297) system or ionic liquids, offer a streamlined approach to creating highly substituted quinazolines from simple precursors. nih.gov Developing novel MCRs will be crucial for generating chemical diversity with operational simplicity.
Advanced Catalytic Systems: The use of copper-catalyzed tandem reactions and 4-hydroxy-TEMPO radical-catalyzed reactions for C-H bond amination represents a move towards more sophisticated and selective synthesis. nih.gov Future work will likely focus on discovering new, more robust, and recyclable catalysts that can function under mild conditions, reducing waste and cost. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of 4-Chloro-2-(3-methoxyphenyl)quinazoline and its derivatives could enable large-scale production with high consistency and purity.
Advanced SAR Studies Utilizing Combinatorial Chemistry and High-Throughput Screening
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. The combination of combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for accelerating this process.
Key future advancements will include:
Combinatorial Library Design: Building upon established SAR, where substitutions at the 2- and 4-positions of the quinazoline ring are known to be critical, future efforts will involve the creation of large, focused libraries of derivatives. nih.govacs.org For example, after establishing that a specific linker is optimal, various substituents can be rapidly combined with it to probe the SAR landscape more comprehensively. acs.org
High-Throughput Screening (HTS): HTS platforms, particularly those using microdroplet reactions combined with mass spectrometry, can screen for optimal reaction conditions and synthesize libraries of derivatives in milliseconds. nih.gov This allows for the rapid identification of compounds with desired biological activity from thousands of variations. nih.gov
Fragment-Based and Scaffold Hopping Strategies: These approaches will be used to explore new chemical space. The alkyne-containing difluoropyrazole derivatives serve as an example of how introducing rigid linkers can enhance activity. acs.org By systematically replacing parts of the this compound structure with different fragments or entirely new scaffolds, novel compound classes with unique properties can be discovered. acs.orgmdpi.com
Deeper Mechanistic Insights Through Advanced Proteomic and Genomic Approaches
Understanding the precise molecular mechanism of action is crucial for developing safer and more effective drugs. While many quinazoline derivatives are known to target specific kinases, their full biological effects are often more complex. nih.gov
Future research will leverage:
Chemical Proteomics: This approach uses an immobilized analogue of the drug to "fish" for its protein binding partners from cell lysates. nih.gov Applying this to a derivative of this compound can help identify its direct targets and off-targets, providing a comprehensive view of its interactions within the proteome. nih.gov Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can further quantify these interactions. nih.gov
Genomic Approaches: By generating drug-resistant cell lines and performing whole-genome sequencing, researchers can identify mutations in genes that confer resistance. nih.gov These mutated genes may encode the drug's direct target or components of the pathway it affects. This strategy suggests that a polypharmacology approach, where a compound hits multiple targets, could reduce the risk of resistance. nih.gov
Integrated 'Omics' Analysis: Combining genomics, transcriptomics, and proteomics allows for a holistic view of the cellular response to a drug. researchgate.net This can reveal downstream signaling pathway alterations and compensatory mechanisms that cells activate in response to treatment with a quinazoline derivative, offering deeper mechanistic insights beyond direct target engagement. researchgate.net
Exploration of New Therapeutic Target Classes for Quinazoline Scaffolds
While quinazolines are famously associated with inhibiting receptor tyrosine kinases (RTKs) like EGFR in cancer therapy, the versatility of the scaffold allows it to interact with a much broader range of biological targets. benthamdirect.comnih.gov The future lies in systematically exploring these new therapeutic avenues.
Promising new target classes for quinazoline derivatives include:
Neurodegenerative Disease Targets: The quinazoline core is being investigated for its potential to address the multifaceted nature of Alzheimer's disease by simultaneously targeting cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.com
Immunotherapy Targets: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a key target for cancer immunotherapy. nih.gov Recently designed quinazoline derivatives have shown potent inhibition of ENPP1, activating the STING pathway and enhancing anti-tumor immune responses. nih.gov
DNA-Interacting Enzymes: Certain quinazoline derivatives have been developed as inhibitors of enzymes crucial for DNA replication and repair, such as Topoisomerase II (Topo II) and Poly(ADP-ribose) polymerase (PARP). nih.govplos.org These mechanisms offer alternative strategies for cancer treatment. nih.gov
Microtubule Dynamics Modulators: Beyond kinase inhibition, some quinazoline compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells. benthamdirect.comnih.gov
The following table summarizes selected research on emerging targets for quinazoline scaffolds.
| Derivative Class | Therapeutic Area | Target(s) | Key Finding | Reference |
|---|---|---|---|---|
| Quinazoline-based MTDLs | Alzheimer's Disease | hAChE, hBACE-1, Aβ aggregation | A single compound can hit multiple pathological pathways in AD. | mdpi.com |
| 8-methoxyquinazoline derivatives | Cancer Immunotherapy | ENPP1 | Potent inhibition of ENPP1 activates the STING pathway for an anti-tumor effect. | nih.gov |
| benthamdirect.comnih.govmdpi.comtriazolo[4,3-c]quinazolines | Oncology | Topoisomerase II | Act as DNA intercalators and inhibit Topo II, inducing apoptosis. | plos.org |
| Substituted quinazolinones | Oncology | PARP-1 | Showed high affinity for PARP-1 inhibition in mutated carcinoma. | nih.gov |
| Quinazoline derivatives | Oncology | Microtubules, RTKs (EGFR, VEGFR-2) | Exhibit dual activity by inhibiting microtubule polymerization and key kinases. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research
The sheer volume of data generated in drug discovery necessitates advanced computational tools for analysis and prediction. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the development of quinazoline-based drugs. mdpi.commednexus.org
Future applications include:
Predictive QSAR Modeling: AI-based QSAR approaches, using algorithms like support vector machines (SVM) and random forests, can build highly accurate models to predict the biological activity of novel quinazoline derivatives before they are synthesized. nih.gov This saves time and resources by prioritizing the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new quinazoline derivatives from scratch, optimized for specific properties like high target affinity and good pharmacokinetic profiles. mdpi.com These models "learn" the rules of chemical structure and biological activity from existing data to propose novel, synthesizable molecules.
Target Prediction and Polypharmacology: AI can analyze the structure of a compound like this compound and predict its potential protein targets across the entire human proteome. nih.gov This is invaluable for drug repurposing and for designing multi-target ligands with desired polypharmacological profiles. researchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a major hurdle. ML models trained on large datasets of compound properties can provide early warnings about potential liabilities, allowing chemists to modify the structure to improve its drug-likeness. springernature.com
Development of Research Tools and Probes Based on this compound Structure
Beyond their direct therapeutic potential, derivatives of this compound can be modified to create powerful research tools for chemical biology. These tools are instrumental in validating targets and elucidating biological pathways.
Future developments will focus on:
Affinity-Based Probes: The core structure can be functionalized with a reactive group and an enrichment handle (like biotin). These probes can be used in chemical proteomic experiments to covalently label and subsequently identify direct protein targets from complex biological samples. nih.gov
Fluorescent Probes: Attaching a fluorophore to the quinazoline scaffold allows for the visualization of the compound's distribution and localization within living cells using advanced microscopy techniques. This can provide spatial and temporal information about where the drug engages its target.
Photoaffinity Probes: Incorporating a photo-activatable group allows the compound to be cross-linked to its target upon exposure to UV light. This provides a more robust method for identifying binding partners compared to standard affinity pulldowns.
By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of novel, highly effective, and precisely targeted medicines for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-(3-methoxyphenyl)quinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-aminobenzonitrile and nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours, followed by PCl5 addition (46% yield) . Alternative routes involve nucleophilic substitution with amines (e.g., 2,2-diphenylethanamine) in 1-methyl-2-pyrrolidone under argon, yielding 35% . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control. Lower yields in amine-based reactions may stem from competing side reactions or incomplete substitution.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural validation typically employs NMR (1H/13C) to confirm substituent positions and purity. Crystallographic studies (e.g., X-ray diffraction) resolve bond angles and dihedral interactions, as seen in related quinazolines . Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups like C-Cl and C=N stretches. Flash chromatography is critical for isolating pure fractions .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Hazard classifications include eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2) . Experiments require PPE (gloves, goggles, lab coats) and fume hoods. Post-reaction waste must be segregated and treated by certified facilities due to potential environmental toxicity . Avoid exposure to moisture, as hydrolysis may release hazardous byproducts like HCl.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for nucleophilic substitution reactions involving this quinazoline?
- Methodological Answer : Yield discrepancies (e.g., 46% vs. 35% in different protocols) often arise from solvent polarity, base strength, or steric hindrance. For example, using N-ethyl-N,N-diisopropylamine as a base may improve deprotonation efficiency compared to weaker bases . Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and computational modeling (DFT calculations) can identify rate-limiting steps. Optimizing molar ratios (e.g., excess amine) or switching to microwave-assisted synthesis may enhance conversion rates.
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in drug discovery?
- Methodological Answer : SAR analysis involves synthesizing analogs with modifications at the 4-chloro, 3-methoxyphenyl, or quinazoline core. For instance:
- Chloro substitution : Replace Cl with F or Br to assess electronic effects on target binding .
- Methoxy group : Vary the substituent position (e.g., 2- vs. 4-methoxy) to study steric interactions .
Biological assays (e.g., kinase inhibition or cytotoxicity screens) paired with molecular docking (using software like AutoDock) reveal critical pharmacophore elements. Cross-referencing with crystallographic data (e.g., protein-ligand co-structures) validates binding modes .
Q. How does the electronic nature of the 3-methoxyphenyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (NBO analysis) quantify resonance effects, while Hammett parameters (σ⁺) correlate substituent electronic contributions. Experimental optimization might involve pre-functionalizing the aryl group or using bulky ligands (e.g., SPhos) to mitigate steric clashes .
Q. What advanced characterization techniques are critical for studying degradation pathways of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) combined with LC-MS/MS identify degradation products like hydrolyzed quinazoline or demethylated analogs . Isotopic labeling (e.g., 13C-methoxy) tracks metabolic pathways in vitro. Solid-state analysis (PXRD) monitors crystallinity changes, while DFT simulations predict thermodynamic stability of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
